Indacaterol Impurity B

Catalog No.
S13974333
CAS No.
M.F
C49H49N3O6
M. Wt
775.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indacaterol Impurity B

Product Name

Indacaterol Impurity B

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

Molecular Formula

C49H49N3O6

Molecular Weight

775.9 g/mol

InChI

InChI=1S/C49H49N3O6/c1-3-33-23-35-25-37(26-36(35)24-34(33)4-2)52(27-42(53)38-15-19-44(48-40(38)17-21-46(55)50-48)57-29-31-11-7-5-8-12-31)28-43(54)39-16-20-45(49-41(39)18-22-47(56)51-49)58-30-32-13-9-6-10-14-32/h5-24,37,42-43,53-54H,3-4,25-30H2,1-2H3,(H,50,55)(H,51,56)

InChI Key

NXIIJCACCRDMQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC(C6=C7C=CC(=O)NC7=C(C=C6)OCC8=CC=CC=C8)O)CC

Indacaterol Impurity B is a byproduct associated with the synthesis of indacaterol, a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. Indacaterol itself is characterized by its ability to relax bronchial smooth muscle, thereby improving airflow in patients with obstructive airway diseases. The presence of impurities such as Indacaterol Impurity B can significantly affect the quality and safety of pharmaceutical formulations, which is why understanding its structure and behavior is crucial for drug development and regulatory compliance.

The formation of Indacaterol Impurity B occurs during the synthesis of indacaterol, particularly when various intermediates react under specific conditions. The primary reaction involves the coupling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with a quinoline derivative. This process can yield regioisomeric and disubstituted impurities due to the complex nature of the reaction pathways involved. The reaction mechanism often includes steps such as:

  • Formation of intermediates: The initial reaction between the amine and quinoline derivatives leads to several possible intermediates.
  • Regioselectivity issues: Non-selective reactions can produce regioisomers, including Indacaterol Impurity B.
  • Deprotection steps: Removal of protecting groups can also introduce impurities if not conducted carefully.

Understanding these reactions helps in developing strategies for purifying indacaterol and controlling impurity levels effectively .

The synthesis of Indacaterol Impurity B typically occurs during the multi-step process designed for producing indacaterol maleate. Key methods include:

  • Intermediate Formation: The reaction between 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and a specific quinoline derivative forms various intermediates.
  • Crystallization Techniques: Techniques such as selective crystallization are employed to isolate pure indacaterol while minimizing impurities like Indacaterol Impurity B.
  • Purification Steps: Methods such as chromatography or recrystallization are used to remove impurities post-synthesis.

These methods are crucial for ensuring high purity levels in pharmaceutical products .

Indacaterol is primarily used in respiratory medicine as a bronchodilator for managing chronic obstructive pulmonary disease and asthma. While Indacaterol Impurity B does not have direct therapeutic applications, its control is essential in ensuring that formulations containing indacaterol meet safety and efficacy standards set by health authorities.

Indacaterol shares structural similarities with other beta-2 adrenergic agonists. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
FormoterolContains a double bond in its side chainFaster onset of action compared to indacaterol
SalmeterolHas a longer side chain which enhances lipophilicityLonger duration of action than indacaterol
OlodaterolContains a unique ester group that enhances receptor affinityDesigned for once-daily dosing

Indacaterol's unique properties include its ultra-long duration of action, allowing for once-daily dosing, which differentiates it from other compounds that may require more frequent administration .

XLogP3

7.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

775.36213629 g/mol

Monoisotopic Mass

775.36213629 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

Explore Compound Types